molecular formula C13H13F3O3 B141967 Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate CAS No. 155722-95-5

Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate

Cat. No.: B141967
CAS No.: 155722-95-5
M. Wt: 274.23 g/mol
InChI Key: PJXBSEMPGQDIBQ-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate is an organic compound with the molecular formula C13H13F3O3. It is known for its unique structural features, including a trifluoromethyl group attached to a phenyl ring, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate can be synthesized through several methods. One common synthetic route involves the esterification of 4-oxo-4-(4-trifluoromethylphenyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent selection, ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 4-oxo-4-(4-trifluoromethylphenyl)butanoic acid.

    Reduction: Ethyl 4-hydroxy-4-(4-trifluoromethylphenyl)butyrate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving fluorinated compounds.

    Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-4-(4-chlorophenyl)butyrate
  • Ethyl 4-oxo-4-(4-methylphenyl)butyrate
  • Ethyl 4-oxo-4-(4-nitrophenyl)butyrate

Uniqueness

Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it more reactive in certain chemical reactions and enhances its potential for use in various applications compared to its analogs.

Properties

IUPAC Name

ethyl 4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O3/c1-2-19-12(18)8-7-11(17)9-3-5-10(6-4-9)13(14,15)16/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXBSEMPGQDIBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585304
Record name Ethyl 4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155722-95-5
Record name Ethyl 4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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